Cas no 2096331-18-7 (2-Phenoxypyridine-4-boronic acid pinacol ester)
2-Phenoxypyridine-4-boronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 2-Phenoxypyridine-4-boronic acid pinacol ester
- 2-PHENOXY-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
- 2-(PHENOXY)PYRIDINE-4-BORONIC ACID PINACOL ESTER
- MB10752
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- MDL: MFCD11878169
- Inchi: 1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)13-10-11-19-15(12-13)20-14-8-6-5-7-9-14/h5-12H,1-4H3
- InChI Key: WXMZYXKDKIMSTR-UHFFFAOYSA-N
- SMILES: O1B(C2C=CN=C(C=2)OC2C=CC=CC=2)OC(C)(C)C1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 366
- Topological Polar Surface Area: 40.6
2-Phenoxypyridine-4-boronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB389571-500 mg |
2-(Phenoxy)pyridine-4-boronic acid pinacol ester |
2096331-18-7 | 500mg |
€752.80 | 2023-06-17 | ||
| abcr | AB389571-1 g |
2-(Phenoxy)pyridine-4-boronic acid pinacol ester |
2096331-18-7 | 1g |
€1034.20 | 2023-06-17 | ||
| abcr | AB389571-500mg |
2-(Phenoxy)pyridine-4-boronic acid pinacol ester; . |
2096331-18-7 | 500mg |
€604.90 | 2025-04-20 | ||
| abcr | AB389571-1g |
2-(Phenoxy)pyridine-4-boronic acid pinacol ester; . |
2096331-18-7 | 1g |
€825.90 | 2025-04-20 | ||
| Aaron | AR01K5YG-250mg |
2-phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
2096331-18-7 | 95% | 250mg |
$610.00 | 2025-02-12 | |
| Aaron | AR01K5YG-500mg |
2-phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
2096331-18-7 | 95% | 500mg |
$693.00 | 2025-02-12 | |
| A2B Chem LLC | BA19356-250mg |
2-phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
2096331-18-7 | 97% | 250mg |
$330.00 | 2024-04-20 | |
| A2B Chem LLC | BA19356-500mg |
2-phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
2096331-18-7 | 97% | 500mg |
$457.00 | 2024-04-20 | |
| A2B Chem LLC | BA19356-1g |
2-phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
2096331-18-7 | 97% | 1g |
$625.00 | 2024-04-20 | |
| A2B Chem LLC | BA19356-5g |
2-phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
2096331-18-7 | 97% | 5g |
$2154.00 | 2024-01-01 |
2-Phenoxypyridine-4-boronic acid pinacol ester Suppliers
2-Phenoxypyridine-4-boronic acid pinacol ester Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2-Phenoxypyridine-4-boronic acid pinacol ester
Introduction to 2-Phenoxypyridine-4-boronic acid pinacol ester (CAS No. 2096331-18-7)
2-Phenoxypyridine-4-boronic acid pinacol ester, identified by the Chemical Abstracts Service Number (CAS No.) 2096331-18-7, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This boronic acid derivative is particularly valued for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The compound features a pyridine core substituted with a phenoxyl group at the 2-position and a boronic acid pinacol ester at the 4-position, which collectively contribute to its reactivity and stability under various chemical conditions.
The significance of 2-Phenoxypyridine-4-boronic acid pinacol ester lies in its role as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. Boronic acids are well-known for their ability to participate in metal-catalyzed coupling reactions, which have become indispensable tools for constructing carbon-carbon bonds. The pinacol ester moiety enhances the stability of the boronic acid group, making it more suitable for long synthetic sequences and reducing unwanted side reactions.
In recent years, there has been a surge in research focused on developing new methodologies for the application of boronic acids in drug discovery. The 2-Phenoxypyridine-4-boronic acid pinacol ester has been extensively studied for its potential in generating biaryl structures, which are prevalent in many biologically active compounds. For instance, studies have demonstrated its effectiveness in synthesizing kinase inhibitors, a class of drugs that target aberrant signaling pathways in cancer and inflammatory diseases. The pyridine ring not only provides a scaffold for further functionalization but also interacts favorably with biological targets, enhancing the pharmacological properties of the resulting molecules.
One of the most compelling aspects of 2-Phenoxypyridine-4-boronic acid pinacol ester is its versatility in cross-coupling reactions. The Suzuki-Miyaura coupling, named after Akira Suzuki and Mortimer Miyaura who received the Nobel Prize in Chemistry in 2010 for their work on palladium-catalyzed cross-coupling reactions, allows for the formation of new carbon-carbon bonds between boronic acids and various organic halides or triflates. This reaction has been pivotal in constructing complex molecular architectures, including those found in natural products and drug candidates. The phenoxypyridine moiety, with its electron-withdrawing pyridine ring and electron-donating phenoxyl group, modulates the reactivity of the boronic acid moiety, making it an ideal candidate for fine-tuning reaction outcomes.
Recent advancements in synthetic methodologies have further highlighted the importance of 2-Phenoxypyridine-4-boronic acid pinacol ester. For example, researchers have explored its use in flow chemistry systems, where precise control over reaction conditions can lead to higher yields and cleaner reaction profiles. Additionally, green chemistry principles have inspired innovations in catalyst design and solvent selection, reducing the environmental impact of synthetic processes. The use of recyclable catalysts and solvent-free conditions has been particularly noteworthy, aligning with global efforts to promote sustainable chemical practices.
The pharmaceutical industry has also seen significant benefits from the application of 2-Phenoxypyridine-4-boronic acid pinacol ester. Drug discovery pipelines often require rapid and efficient methods for constructing heterocyclic compounds, which are integral to many modern medicines. The compound’s ability to serve as a versatile building block has accelerated the development of novel therapeutics targeting various diseases. For instance, recent studies have shown promising results in using 2-Phenoxypyridine-4-boronic acid pinacol ester to synthesize small-molecule inhibitors that modulate protein-protein interactions critical to disease pathogenesis.
Moreover, the material science applications of this compound are equally intriguing. The unique electronic properties of organoboron compounds make them attractive candidates for use in organic electronics and nanotechnology. Researchers have investigated 2-Phenoxypyridine-4-boronic acid pinacol ester as a precursor for developing conductive polymers and organic semiconductors. These materials have potential applications in flexible electronics, solar cells, and light-emitting diodes (LEDs). The combination of its structural features—pyridine and phenoxyl groups—provides an optimal balance between stability and reactivity, making it an excellent candidate for such advanced materials.
In conclusion, 2-Phenoxypyridine-4-boronic acid pinacol ester (CAS No. 2096331-18-7) represents a critical component in both pharmaceutical and materials science research. Its role as an intermediate in cross-coupling reactions underscores its importance in constructing complex molecular architectures essential for drug development. As research continues to evolve, the applications of this compound are expected to expand further, driven by innovations in synthetic chemistry and sustainable practices. The ongoing exploration into its potential benefits highlights its significance as a cornerstone molecule in modern chemical research.
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